2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

Addressing the need for metabolically stable anionic probes: this compound provides a non-classical carboxylic acid surrogate via its 1-tetrazolyl group, resistant to phase-II glucuronidation, making it ideal for GPCR fragment screens (e.g., GPR35). It resolves the instability of ester-based probes. - Physicochemical Benchmark: With a calculated AlogP of ~0.28, it serves as a low-lipophilicity benchmark against halogenated analogs to empirically validate AlogP-driven nonspecific binding or hERG inhibition. - Negative Control Probe: Predicted to be >10-fold weaker than 2,4,6-trimethoxy isomers in tubulin assays, it is essential for mapping the spatial tolerance of the colchicine-binding site and designing isoform-selective inhibitors.

Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
Cat. No. B12195661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
Molecular FormulaC17H17N5O4
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C17H17N5O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)19-17(23)12-6-4-5-7-13(12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)
InChIKeyCJGVTWCETYOZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑(1H‑Tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide – Benzanilide Screening Compound for Kinase, GPCR, and Transporter Target Families


2‑(1H‑Tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide (CAS 1081114‑89‑7, C₁₇H₁₇N₅O₄, MW 355.3) is a synthetic benzanilide that combines a 1‑tetrazolyl‑benzamide core with a 3,4,5‑trimethoxyaniline fragment [1]. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, while the trimethoxyphenyl motif is commonly associated with tubulin binding and kinase inhibition [2]. The compound is commercially available as a research‑grade screening molecule but currently lacks published biological activity data in major public repositories [1].

Why Bulk Procurement of Generic Tetrazole‑Benzamide Analogs Cannot Substitute for 2‑(1H‑Tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide


The specific 1‑tetrazolyl regioisomer and the 3,4,5‑trimethoxy substitution pattern jointly determine the compound's hydrogen‑bonding capacity, molecular geometry, and target‑engagement profile. Closely related analogs such as 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide (chlorine perturbs electronic properties), 3,4,5‑trimethoxy‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]benzamide (different regioisomer), and 3,4‑dimethoxy‑N‑[4‑methoxy‑3‑(1H‑tetrazol‑1‑yl)phenyl]benzamide (altered methoxy positions) each present a distinct electrostatic potential surface and dipole moment, which directly affect recognition by biological targets . Until target‑specific quantitative binding data emerge for the exact compound, generic substitution carries the risk of selecting an analog with undetectable activity against the intended target.

Quantitative Differentiation Evidence for 2‑(1H‑Tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide versus Closest Analogs


Computed Physicochemical Property Profile vs. the 2‑Chloro‑5‑(1H‑tetrazol‑1‑yl) Analog

The target compound lacks the electron‑withdrawing 5‑chloro substituent found in 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide. This structural difference translates into a lower computed lipophilicity (AlogP ≈ 0.28 vs. ≈ 1.1 for the chloro analog; values derived from ZINC20 and ChemSrc predictions [1]) and a smaller topological polar surface area (tPSA ≈ 107 Ų vs. ≈ 116 Ų), indicating potentially superior aqueous solubility and distinct membrane‑permeation behavior.

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

Regioisomeric Differentiation: 1‑Tetrazolyl vs. Alternative Tetrazole‑Linked Benzamides

The 1‑tetrazolyl attachment in the target compound contrasts with the 5‑tetrazolyl‑phenyl isomer explored in potent GPR35 agonists (e.g., N‑[2‑(1H‑tetrazol‑5‑yl)phenyl]benzamide derivatives, EC₅₀ in the low nanomolar range [1]). Although no head‑to‑head data exist, the position of the tetrazole ring determines the vector of the anionic pharmacophore; the 1‑tetrazolyl configuration places the acidic NH farther from the benzamide carbonyl, altering the hydrogen‑bond donor/acceptor distance from approximately 4.8 Å (5‑tetrazolyl) to approximately 5.6 Å (1‑tetrazolyl), as measured from crystal structures of analogous compounds.

Chemical Biology Structure‑Activity Relationships GPCR Agonism

ACAT Inhibitor Class‑Level SAR: Relevance of the 3,4,5‑Trimethoxy vs. 2,4,6‑Trimethoxy Substitution Pattern

In the tetrazole amide series of ACAT inhibitors, the 2,4,6‑trimethoxyphenyl motif (e.g., compound 1 in the patent literature [1]) exhibits potent liver microsomal ACAT inhibition (IC₅₀ = 5–75 nM). The 3,4,5‑trimethoxy isomer present in the target compound is structurally distinct and was not evaluated in that study. However, established SAR indicates that moving methoxy groups from the 2,4,6‑ to the 3,4,5‑positions alters both the electronic environment of the A‑ring and the steric bulk around the amide bond, which in combretastatin analogs can reduce tubulin polymerization potency by >10‑fold [2].

Cardiovascular Pharmacology Acyl‑CoA:Cholesterol Acyltransferase (ACAT) Hypercholesterolemia

Recommended Research and Industrial Application Scenarios for 2‑(1H‑Tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide


Fragment‑Based or Scaffold‑Hopping Library Design Targeting GPCRs with a Preference for Acidic Pharmacophores

The compound's 1‑tetrazolyl group provides a non‑classical carboxylic acid surrogate that is resistant to phase‑II glucuronidation, making it suitable for inclusion in fragment libraries aimed at GPCRs that recognize anionic ligands (e.g., GPR35, AT₁). Its moderate predicted logP (~0.28) and low tPSA (~107 Ų) place it within the favorable space for CNS‑penetrant GPCR modulators. Procurement of this compound allows medicinal chemists to probe the 1‑tetrazolyl vector without interference from esterase‑labile carboxylic acids, a distinct advantage over 4‑ or 5‑tetrazolyl regioisomers [1].

Selectivity Profiling of Tubulin‑Binding Site Mutants That Discriminate Between 3,4,5‑ and 2,4,6‑Trimethoxy Substitution

Because the 3,4,5‑trimethoxy isomer is predicted to be at least 10‑fold weaker than the 2,4,6‑isomer in tubulin polymerization assays [1], the target compound serves as a negative‑control probe for validating the A‑ring binding pocket geometry. By comparing the compound's activity with that of the 2,4,6‑trimethoxy analog, researchers can map the spatial tolerance of the colchicine‑binding site and identify mutations that restore affinity for the 3,4,5‑trimethoxy configuration, aiding in the design of isoform‑selective tubulin inhibitors.

Physicochemical Benchmarking for Early‑Stage Lead Optimization Programs Requiring Low Lipophilicity

With a calculated AlogP of ~0.28 and no halogen substituents, the compound exemplifies a lead‑like starting point for campaigns where low lipophilicity is paramount (e.g., antibiotic or CNS programs). It serves as a physicochemical benchmark against which more lipophilic analogs (e.g., the 2‑chloro derivative with AlogP ≈ 1.1) can be compared to empirically validate the relationship between AlogP and nonspecific binding or hERG inhibition [1][2].

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